1,1'-Diethyl-2,2'-cyanine iodide
Overview
Description
It is a potent inhibitor of the plasma membrane monoamine transporter (PMAT) and all members of the organic cation transporter (OCT) family in both human and rat cells . Decynium 22 has been investigated for its role in increasing extracellular serotonin in the brain, making it a compound of interest in neuropharmacology research .
Preparation Methods
The synthesis of decynium 22 involves the reaction of 1-ethylquinolinium iodide with 1-ethyl-2-quinolinium iodide under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures
Chemical Reactions Analysis
Decynium 22 undergoes various chemical reactions, including:
Oxidation: Decynium 22 can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: The compound can be reduced, but the specific reagents and conditions for this reaction are not well-known.
Substitution: Decynium 22 can undergo substitution reactions, particularly involving the quinoline ring structure.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Decynium 22 has several scientific research applications, including:
Neuropharmacology: It is used to study the role of organic cation transporters in the brain and their involvement in psychiatric disorders such as schizophrenia and depression.
Fluorescence Studies: Decynium 22 emits a low fluorescence yield in its monomeric form but exhibits strong superradiant emission when aggregated.
Transporter Inhibition: The compound is a potent inhibitor of PMAT and OCTs, making it valuable for studying the transport of neurotransmitters and other organic cations.
Mechanism of Action
Decynium 22 exerts its effects by inhibiting the plasma membrane monoamine transporter (PMAT) and organic cation transporters (OCTs). It blocks the uptake of neurotransmitters such as serotonin, thereby increasing their extracellular concentrations . This mechanism is particularly relevant in the context of psychiatric disorders, where disrupted neurotransmitter transport is a common feature .
Comparison with Similar Compounds
Decynium 22 is unique in its ability to inhibit both PMAT and OCTs with high affinity. Similar compounds include:
1,1’-diethyl-2,2’-cyanine iodide: Another cationic derivative of quinoline with similar transporter inhibition properties.
Pseudoisocyanine iodide: Shares structural similarities with decynium 22 and exhibits comparable biological activity.
These compounds highlight the uniqueness of decynium 22 in its dual inhibition of PMAT and OCTs, making it a valuable tool in neuropharmacology research.
Properties
IUPAC Name |
(2E)-1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYRVMSXMHEDTL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20766-49-8 (Parent) | |
Record name | Pseudoisocyanine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90883627 | |
Record name | 1,1'-Diethyl-2,2'-cyanine iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883627 | |
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Molecular Weight |
454.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
977-96-8, 63902-24-9 | |
Record name | Pseudoisocyanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=977-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pseudoisocyanine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudoisocyanine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudoisocyanin | |
Source | DTP/NCI | |
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Record name | Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,1'-Diethyl-2,2'-cyanine iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.324 | |
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Record name | PSEUDOISOCYANINE IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRU7LG9LNL | |
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